1-allyloxy-3-chloro-2-propanol chemical structure and physical properties
1-allyloxy-3-chloro-2-propanol chemical structure and physical properties
An In-depth Technical Guide to 1-Allyloxy-3-chloro-2-propanol: Structure, Properties, and Synthetic Applications
Introduction
1-Allyloxy-3-chloro-2-propanol is a trifunctional chemical intermediate of significant interest to researchers in organic synthesis and drug development. Possessing an allyl ether, a secondary alcohol, and a primary alkyl chloride within a compact six-carbon frame, this molecule offers a versatile platform for constructing more complex chemical architectures. Its most notable application lies in its role as a key precursor in the synthesis of various pharmaceuticals, particularly as a chiral building block for β-adrenergic receptor blockers such as Propranolol.[1][2]
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of 1-allyloxy-3-chloro-2-propanol. We will move beyond a simple recitation of facts to explain the causality behind its chemical behavior and application. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this compound in their work.
Chemical Identity and Structure
The unique reactivity of 1-allyloxy-3-chloro-2-propanol stems directly from its molecular architecture. The presence of three distinct functional groups allows for a range of selective chemical transformations.
Caption: Chemical Structure of 1-allyloxy-3-chloro-2-propanol.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 1-chloro-3-(prop-2-en-1-yloxy)propan-2-ol | [3] |
| CAS Number | 4638-03-3 | [4][5][6] |
| Molecular Formula | C₆H₁₁ClO₂ | [4][5][6][7] |
| Molecular Weight | 150.60 g/mol | [3][4][5] |
| Synonyms | Allyl 3-chloro-2-hydroxypropyl ether, Allyl-chlorhydrinether, 1-Chloro-3-(2'-propenoxy)-2-propanol | [3][4][5] |
| Canonical SMILES | C=CCOCC(CCl)O | [3][5][8] |
| InChIKey | DLVRPVNJFWEIFV-UHFFFAOYSA-N |[3][8][9] |
Physicochemical Properties
The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The properties of 1-allyloxy-3-chloro-2-propanol indicate it is a relatively high-boiling liquid with moderate polarity.
Table 2: Key Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Boiling Point | 228.1 °C at 760 mmHg | [5] |
| Density | 1.088 g/cm³ | [5] |
| Flash Point | 91.8 °C | [5] |
| Vapor Pressure | 0.0145 mmHg at 25 °C | [5] |
| XLogP3 | 0.7 | [3][5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 29.5 Ų |[3][4] |
Reactivity and Mechanistic Insights
The synthetic utility of 1-allyloxy-3-chloro-2-propanol is rooted in the differential reactivity of its three functional groups. A skilled chemist can selectively target these sites to achieve desired transformations.
Caption: Key reactive sites of 1-allyloxy-3-chloro-2-propanol.
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Allyl Group: The terminal double bond is susceptible to electrophilic addition reactions. This site can undergo halogenation, epoxidation, or polymerization. Its reactivity is fundamental to certain cross-linking applications. The reaction of allyl alcohol with various reactive halogen species has been studied, providing a basis for understanding this moiety's behavior.[10]
-
Secondary Hydroxyl Group: As a secondary alcohol, this group can be oxidized to a ketone or undergo esterification and etherification reactions. This site is crucial for building the core structure of many pharmaceutical derivatives and is the point of chirality in the molecule.
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Primary Alkyl Chloride: The chloro-substituent is on a primary carbon, making it an excellent electrophilic site for SN2 (bimolecular nucleophilic substitution) reactions. Unlike an allylic chloride, which is activated by resonance, this primary chloride exhibits typical reactivity for its class, readily displaced by a wide range of nucleophiles (e.g., amines, azides, cyanides).[11] This allows for the introduction of nitrogen-containing functional groups, a common strategy in drug synthesis.
Synthesis Protocol: Preparation from Epichlorohydrin and Allyl Alcohol
A common and efficient method for preparing 1-allyloxy-3-chloro-2-propanol is the base-catalyzed ring-opening of epichlorohydrin with allyl alcohol.[7] This protocol is designed to be self-validating through in-process monitoring and final product characterization.
Caption: Workflow for the synthesis of 1-allyloxy-3-chloro-2-propanol.
Step-by-Step Methodology:
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Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Expertise & Experience: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Using allyl alcohol in excess serves as both a reactant and a solvent, driving the reaction to completion based on Le Châtelier's principle.
-
-
Charging Reagents: The flask is charged with a molar excess of allyl alcohol and a catalytic amount of a Lewis acid (e.g., BF₃•OEt₂) or a base (e.g., powdered NaOH).
-
Expertise & Experience: The choice of catalyst dictates the regioselectivity of the epoxide ring-opening. A Lewis acid catalyst activates the epoxide oxygen, favoring nucleophilic attack at the more substituted carbon, while a base deprotonates the alcohol, forming an alkoxide that attacks the less sterically hindered carbon of the epoxide, which is the desired pathway for this product.
-
-
Addition of Epichlorohydrin: Epichlorohydrin is added dropwise from the dropping funnel. The addition rate is controlled to maintain the internal temperature below 40 °C.
-
Expertise & Experience: This reaction is exothermic. Slow, controlled addition is critical to prevent a runaway reaction and minimize the formation of polymeric byproducts.
-
-
Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete.
-
Trustworthiness: Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the limiting reagent (epichlorohydrin).
-
-
Workup: The reaction is quenched by the addition of water. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and then brine to remove the catalyst and any water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield the final product as a clear liquid.
-
Expertise & Experience: Vacuum distillation is necessary due to the high boiling point of the product. It allows for distillation at a lower temperature, preventing thermal decomposition.
-
-
Characterization: The identity and purity of the final product are confirmed using standard analytical techniques.
Applications in Pharmaceutical Synthesis: The Propranolol Case
The primary industrial application of 1-allyloxy-3-chloro-2-propanol is as a key intermediate in the synthesis of β-blockers.[12] The synthesis of (S)-propranolol, the active enantiomer, highlights the importance of the chiral center at the C2 position.
Racemic 1-allyloxy-3-chloro-2-propanol can be synthesized as described above. The subsequent steps typically involve:
-
Reaction with 1-naphthol to form an epoxide intermediate.
-
Ring-opening of the epoxide with isopropylamine to yield racemic propranolol.
However, for modern drug development, enantiomerically pure compounds are required. (R)-1-allyloxy-3-chloro-2-propanol is the specific intermediate needed to produce (S)-propranolol.[2] This is often achieved through the kinetic resolution of the racemic alcohol. Lipase-catalyzed enantioselective transesterification is a highly effective method where an enzyme selectively acylates one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiopure alcohol.[1][2]
Safety and Handling
1-Allyloxy-3-chloro-2-propanol is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Category | Statement | Reference(s) |
|---|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4][6] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | [3][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |[3][4] |
Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
-
Avoid breathing vapors or mists. Use only in a well-ventilated area or with local exhaust ventilation.[4][13]
-
Do not eat, drink, or smoke when using this product.[4]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[13]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Conclusion
1-Allyloxy-3-chloro-2-propanol is more than just a chemical intermediate; it is a versatile tool for synthetic innovation. Its trifunctional nature provides a predictable and controllable platform for building molecular complexity. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, empowers researchers to leverage its full potential, particularly in the critical field of pharmaceutical development where precision and reliability are paramount.
References
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SIELC Technologies. (2018, February 16). 1-Allyloxy-3-chloro-2-propanol. Retrieved from [Link]
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de Souza, R. O., et al. (2003). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Bioorganic Chemistry, 31(3), 259-269. Retrieved from [Link]
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Bai, Y., et al. (2012). Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. Molecules, 17(9), 10759-10770. Retrieved from [Link]
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Matthew, B. M., & Anastasio, C. (2006). A chemical probe technique for the determination of reactive halogen species in aqueous solution. Atmospheric Chemistry and Physics. Retrieved from [Link]
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